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Compound of Interest

Compound Name: (5-Bromo-2-iodophenyl)methanol

Cat. No.: B171483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(5-Bromo-2-iodophenyl)methanol is a halogenated aromatic alcohol with potential

applications as a versatile building block in organic synthesis, particularly in the fields of

medicinal chemistry and materials science. Its unique substitution pattern, featuring both

bromine and iodine atoms on the phenyl ring, offers multiple reaction sites for further

functionalization, making it a valuable intermediate for the synthesis of complex molecules and

novel drug candidates. The presence of two different halogens allows for selective reactions,

such as sequential cross-coupling, which is a powerful tool in the construction of diverse

molecular architectures. This guide provides a comprehensive overview of the known chemical

properties, a putative synthetic protocol, and the potential applications of this compound.

Chemical and Physical Properties
While specific experimental data for (5-Bromo-2-iodophenyl)methanol is limited in publicly

available literature, its fundamental properties can be summarized. Further empirical

determination is recommended for precise characterization.

Table 1: General Properties of (5-Bromo-2-iodophenyl)methanol
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Property Value Source

CAS Number 199786-58-8 [1][2]

Molecular Formula C₇H₆BrIO [2]

Molecular Weight 312.93 g/mol [2]

Physical Form Solid [1]

Storage
Room temperature, protect

from light
[1]

Purity
Typically ≥97% or ≥98% from

commercial suppliers
[1][2]

Table 2: Computed and Estimated Physicochemical Data
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Property Value Notes

Melting Point Not available

A related compound, (5-

Bromo-2-

chlorophenyl)methanol, has a

reported melting point of 92-96

°C. The iodo-substituted

compound may have a slightly

higher melting point due to

increased molecular weight

and polarizability.

Boiling Point Not available

Expected to be high due to the

molecular weight and polarity;

likely to decompose at

atmospheric pressure.

Density Not available ---

Solubility Not available

Expected to be soluble in

common organic solvents like

methanol, ethanol,

dichloromethane, and ethyl

acetate. Sparingly soluble in

water.

pKa Not available

The alcohol proton is expected

to have a pKa similar to other

benzyl alcohols, typically in the

range of 14-16.

XlogP 2.4
Predicted value, suggesting

moderate lipophilicity.[3]

Spectral Data (Predicted)
Experimentally determined spectra for (5-Bromo-2-iodophenyl)methanol are not readily

available. The following tables provide predicted chemical shifts and characteristic IR

absorption bands based on the analysis of similar structures.
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Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.7 d 1H Aromatic H

~7.4 dd 1H Aromatic H

~7.0 d 1H Aromatic H

~4.7 s 2H -CH₂OH

~1.5-2.5 br s 1H -OH

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~140 C-I

~138 C-Br

~135 Aromatic CH

~131 Aromatic CH

~128 Aromatic CH

~95 Aromatic C-C

~65 -CH₂OH

Table 5: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group

3550-3200 (broad) O-H stretch (alcohol)

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic)

1580-1450 C=C stretch (aromatic)

1260-1000 C-O stretch (primary alcohol)

~600-500 C-I stretch

~600-500 C-Br stretch

Synthesis
A common and efficient method for the synthesis of (5-Bromo-2-iodophenyl)methanol is the

reduction of the corresponding aldehyde, 5-bromo-2-iodobenzaldehyde. This can be achieved

using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 5-Bromo-2-
iodobenzaldehyde
Materials:

5-Bromo-2-iodobenzaldehyde

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Deionized water

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-

2-iodobenzaldehyde (1.0 equivalent) in methanol (approximately 10 volumes, e.g., 10 mL of

methanol per 1 g of aldehyde).

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5

°C.

Addition of Reducing Agent: To the cooled and stirred solution, add sodium borohydride (1.1

to 1.5 equivalents) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C

during the addition.

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1

Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance

of a more polar product spot (lower Rf value) indicates the reaction is proceeding.

Quenching: Once the reaction is complete (typically within 1-2 hours), carefully quench the

reaction by the slow, dropwise addition of deionized water while still in the ice bath.

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure

using a rotary evaporator.

Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the product.

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with

deionized water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure

to yield the crude (5-Bromo-2-iodophenyl)methanol.

Purification (if necessary): The crude product can be purified by column chromatography on

silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Reaction Setup

Reduction

Work-up & Purification

Dissolve 5-bromo-2-iodobenzaldehyde in Methanol

Cool to 0-5 °C in an ice bath

Add Sodium Borohydride portion-wise

Monitor reaction by TLC

Quench with water

Remove Methanol (Rotovap)

Extract with Ethyl Acetate

Wash with Water and Brine

Dry over MgSO4

Concentrate

Purify by Column Chromatography (optional)

Click to download full resolution via product page

Caption: Synthetic workflow for (5-Bromo-2-iodophenyl)methanol.
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Reactivity and Potential Applications
(5-Bromo-2-iodophenyl)methanol is a valuable intermediate due to the differential reactivity

of the bromine and iodine substituents. The carbon-iodine bond is more reactive than the

carbon-bromine bond in many cross-coupling reactions, such as Suzuki, Stille, and

Sonogashira couplings. This allows for selective functionalization at the 2-position, leaving the

bromine at the 5-position available for subsequent transformations.

The benzyl alcohol moiety can undergo a variety of reactions, including:

Oxidation: to form the corresponding aldehyde or carboxylic acid.

Esterification or Etherification: to introduce various functional groups.

Conversion to a leaving group: (e.g., tosylate or mesylate) followed by nucleophilic

substitution.

These properties make (5-Bromo-2-iodophenyl)methanol a useful starting material in the

synthesis of:

Pharmaceuticals: As a scaffold for the development of novel therapeutic agents.

Halogenated aromatic compounds are prevalent in many approved drugs.

Agrochemicals: The biological activity of halogenated compounds is also of interest in the

development of new pesticides and herbicides.

Materials Science: As a monomer or precursor for the synthesis of functional polymers and

other advanced materials.

While no specific signaling pathways have been directly linked to (5-Bromo-2-
iodophenyl)methanol in the available literature, compounds with similar structural motifs have

been investigated for a range of biological activities, including as enzyme inhibitors and

receptor modulators.
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Potential Reactions

Potential Products

(5-Bromo-2-iodophenyl)methanol
Suzuki Coupling

(at C-I)

Sonogashira Coupling
(at C-I)

Oxidation of Alcohol

Esterification

Pharmaceutical Intermediates

Functional Materials

Agrochemicals
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Caption: Potential synthetic utility of the core compound.

Safety Information
(5-Bromo-2-iodophenyl)methanol should be handled in a well-ventilated area, and

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn.

Table 6: GHS Hazard Information

Pictogram Signal Word Hazard Statements

GHS07 Warning

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye

irritation. H335: May cause

respiratory irritation.
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Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340,

P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[1]

Conclusion
(5-Bromo-2-iodophenyl)methanol is a chemical intermediate with significant potential for the

synthesis of a wide range of functionalized molecules. While detailed experimental data on its

physical and spectral properties are not extensively documented, its chemical reactivity,

particularly the differential reactivity of its two halogen atoms, makes it an attractive building

block for researchers in drug discovery and materials science. The synthetic protocol outlined

in this guide provides a reliable method for its preparation, enabling further exploration of its

applications. As with any chemical, proper safety precautions should be observed during

handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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